(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Description

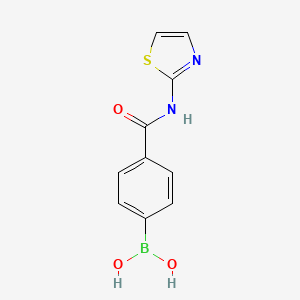

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS: 850568-26-2, 850568-30-8) is a boronic acid derivative featuring a phenyl ring substituted with a thiazole carbamoyl group. Its molecular formula is C₁₀H₉BN₂O₃S, with a molar mass of 248.07 g/mol. The compound is characterized by a boronic acid moiety (-B(OH)₂) at the para position of the phenyl ring and a thiazole-linked carbamoyl group (-CONH-thiazole) at the meta position. This structure combines the reactivity of boronic acids with the heterocyclic diversity of thiazole, making it a candidate for applications in medicinal chemistry and materials science. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data .

However, its electron-withdrawing carbamoyl substituent may influence reactivity and solubility.

Properties

IUPAC Name |

[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKEOLNPCSWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656963 | |

| Record name | {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-26-2 | |

| Record name | B-[4-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .

Scientific Research Applications

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its reactivity and versatility.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s thiazole ring also contributes to its biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzyme Inhibitory Activity

Boronic acids are widely studied as enzyme inhibitors. Key comparisons include:

- 1-Amido-2-triazolylethaneboronic acid (): Replacing a phenyl group with a triazole ring improved β-lactamase inhibition (MIC values) while maintaining similar Ki profiles. The triazole’s electron-rich nature enhances binding to catalytic serine residues in β-lactamases .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 at 1 µM, comparable to trichostatin A. The methoxyethyl group likely enhances solubility and target engagement .

Inference for Target Compound: The thiazole carbamoyl group in (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid may offer distinct electronic and steric effects compared to triazole or methoxyethyl substituents.

Table 1: Enzyme Inhibition Profiles of Boronic Acid Derivatives

Antiproliferative Effects

Antiproliferative boronic acids often face solubility challenges:

- 6-Hydroxynaphthalen-2-yl boronic acid (): Exhibited an IC₅₀ of 0.1969 µM against cancer cells, attributed to its planar aromatic system enhancing DNA intercalation .

- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (): Precipitated in RPMI medium, limiting reliable bioactivity assessment. Poor solubility was unrelated to predicted lipid/water solubility metrics .

Inference for Target Compound : The hydrophilic carbamoyl group in the target compound may mitigate precipitation issues observed in bulkier analogs. However, its aromatic thiazole ring could still promote aggregation, necessitating formulation optimization.

Table 2: Antiproliferative Activity and Solubility

| Compound | IC₅₀ (µM) | Solubility in RPMI | Reference |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | High | |

| [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid | N/A | Low (precipitates) |

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Electron-withdrawing substituents on aryl boronic acids reduce transmetallation efficiency:

- 4-Chlorophenyl boronic acid (): Showed 75% conversion with bromobenzene vs. 98% for unsubstituted phenyl boronic acid. The electron-withdrawing -Cl group slows transmetallation .

- 4-Formylphenyl boronic acid : Further reduced conversion to 63% due to stronger electron withdrawal .

Inference for Target Compound : The carbamoyl group (-CONH-thiazole) is electron-withdrawing, suggesting the target compound may exhibit lower reactivity in Suzuki reactions compared to unsubstituted analogs. This aligns with trends observed in .

Table 3: Substituent Effects on Suzuki Reaction Efficiency

| Aryl Boronic Acid | Substituent | Conversion (%) | Reference |

|---|---|---|---|

| Phenyl boronic acid | None | 98 | |

| 4-Chlorophenyl boronic acid | -Cl | 75 |

Photophysical Properties

Heterocyclic boronic acids are explored for optoelectronic applications:

- (N-Phenylcarbazol-2-yl)boronic acid (): Achieved ultralong room-temperature phosphorescence (RTP) lifetimes (3.517–4.444 s ) due to n–π* transitions and restricted molecular motion .

- (2-/3-/4-(Carbazol-9-yl)phenyl)boronic acids : Lower RTP efficiency, highlighting the critical role of substituent positioning .

Inference for Target Compound : The thiazole carbamoyl group may introduce new electronic transitions, but its planar structure could promote aggregation-induced quenching. Grafting onto polymers (e.g., polyvinyl alcohol) might enhance RTP by suppressing thermal deactivation.

Solubility and Stability

- Phenanthren-9-yl boronic acid (): Low solubility due to extended aromaticity.

- (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid (): Requires storage at 2–8°C due to sensitivity .

- Target Compound : Storage in inert atmospheres at 2–8°C is recommended (). The carbamoyl group may improve aqueous solubility relative to purely aromatic analogs, but aggregation risks remain.

Biological Activity

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. Its thiazole moiety contributes to its biological activity by participating in interactions with biological targets.

Target Interactions

This compound interacts with specific enzymes and receptors, modulating their activity. This interaction often involves the inhibition of key enzymes involved in metabolic pathways, leading to therapeutic effects in various diseases.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including those related to inflammation and cancer cell proliferation. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . Additionally, it has demonstrated cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of prostate cancer cells while sparing healthy cells. For example, a study found that at a concentration of 5 µM, the compound decreased the viability of cancer cells to 33% while maintaining healthy cell viability at 71% .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Inhibition zones ranging from 7 to 13 mm have been reported against bacteria such as Staphylococcus aureus and fungal species, indicating its potential as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy and safety profile.

Dosage Effects

Studies suggest that the compound exhibits dose-dependent effects. Low doses may enhance enzyme inhibition and cellular modulation, while higher doses could lead to cytotoxicity and adverse effects. This necessitates careful consideration in dosing regimens for therapeutic applications.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the effects of various boronic acid derivatives on prostate cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth at low concentrations while preserving healthy cell viability .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of thiazole derivatives. The results highlighted strong inhibition of COX enzymes, supporting the potential use of this compound in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.